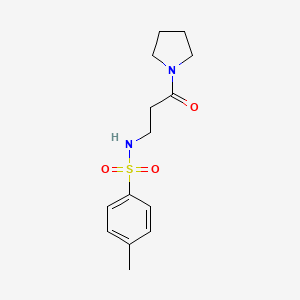

4-Methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

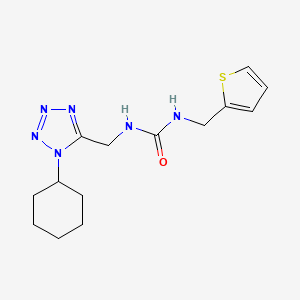

The compound "4-Methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzenesulfonamides are often explored for their potential as inhibitors of carbonic anhydrases, which are enzymes involved in various physiological processes such as respiration and acid-base balance . The presence of a pyrrolidinone moiety and a sulfonamide group in these compounds is significant for their binding affinity and selectivity towards different isoforms of carbonic anhydrases .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamides with aldehydes or ketones. For instance, a series of benzenesulfonamides was synthesized starting from substituted benzaldehydes and hydrazinobenzenesulfonamide . Another example includes the reaction between a sulfonyl chloride and an amine, as seen in the synthesis of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide . These methods demonstrate the versatility of synthetic approaches for creating a wide array of benzenesulfonamide derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using various spectroscopic techniques such as FTIR, NMR, and UV-Visible spectroscopy . Computational methods like Density Functional Theory (DFT) are also employed to predict and compare the molecular properties with experimental data . The crystal structures of these compounds reveal important interactions such as π-π stacking and hydrogen bonding, which can influence their biological activity and binding to target proteins .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions depending on their functional groups. For example, the presence of a pyrrolidinone moiety can lead to the formation of hydrazones or other heterocyclic structures when reacted with appropriate reagents . These chemical transformations can significantly alter the binding affinity and selectivity of the compounds towards different isoforms of carbonic anhydrases, which is crucial for the development of selective inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic and pharmacodynamic profiles. These properties can be predicted using computational tools like ADMET predictions . The antimicrobial activity of these compounds can be assessed using methods like the disk diffusion method, which provides insights into their potential therapeutic applications .

Applications De Recherche Scientifique

HIV-1 Infection Prevention

A study highlighted the synthesis and structural characterization of methylbenzenesulfonamide derivatives, including 4-Methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide, demonstrating potential applications as CCR5 antagonists. These molecules show promise in the development of drugs targeting HIV-1 infection prevention (Cheng De-ju, 2015).

Antimicrobial Activity

Compounds containing the 4-Methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide structure have been evaluated for their antimicrobial properties. For instance, certain derivatives showed promising antimicrobial activity against various bacteria and fungi, suggesting their potential as candidates for developing new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).

Cancer Treatment

Several studies have explored the anticancer activities of benzenesulfonamide derivatives. One such research identified novel indenopyridine derivatives exhibiting significant anticancer potential against breast cancer cell lines, highlighting the versatility of sulfonamide derivatives in cancer therapy development (M. Ghorab, M. Al-Said, 2012).

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-12-4-6-13(7-5-12)20(18,19)15-9-8-14(17)16-10-2-3-11-16/h4-7,15H,2-3,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXPUOYUCFQYBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541690.png)

![N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2541694.png)

![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2541695.png)

![Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2541696.png)

![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone](/img/structure/B2541697.png)

![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2541698.png)

![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide](/img/structure/B2541711.png)